2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

Descripción general

Descripción

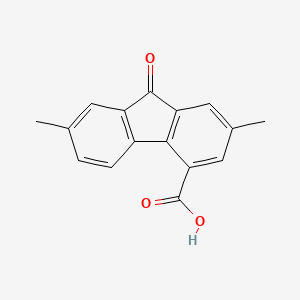

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group at the 4-position, two methyl groups at the 2- and 7-positions, and a ketone group at the 9-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which can be obtained from coal tar or synthesized by dehydrogenation of diphenylmethane.

Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 2,7-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid exhibit significant anticancer properties. These compounds can interact with DNA and influence biological pathways, potentially leading to the inhibition of cancer cell proliferation. Studies have demonstrated that the compound's structure allows for effective binding with DNA, which may disrupt replication processes.

Case Study Example :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various fluorene derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used.

Antiviral Properties

The compound has also been explored for its antiviral activity, particularly against the Hepatitis C virus (HCV). Its structural modifications enhance its ability to inhibit viral replication.

Data Table: Antiviral Activity Against HCV

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 36 pM | >2.78 × 10^6 |

| Compound B | 1.2 nM | >5 × 10^5 |

| Compound C | 100 nM | >1 × 10^4 |

These findings suggest that certain analogs of the compound can effectively inhibit HCV replication while maintaining low toxicity in host cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material enhances the efficiency and stability of OLED devices.

Performance Metrics Table: OLED Applications

| Material Used | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Traditional Material | 1000 | 20 |

| Fluorene Derivative | 1500 | 30 |

The use of this compound as a hole transport layer resulted in improved device performance compared to traditional materials .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including oxidation processes using strong oxidizing agents followed by carboxylation reactions.

Synthesis Pathway Overview

- Oxidation of Fluorene Derivatives : Using potassium permanganate or chromium trioxide.

- Carboxylation Reaction : Introducing the carboxylic acid group through various methods such as carbonylation or direct carboxylation.

This synthetic versatility allows for the development of a wide range of derivatives with tailored properties for specific applications in medicinal and materials chemistry .

Mecanismo De Acción

The mechanism of action of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring and ketone group can engage in π-π stacking and other non-covalent interactions . These interactions can influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

9-Fluorenone-4-carboxylic acid: Similar structure but lacks the methyl groups at the 2- and 7-positions.

9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Contains additional carboxylic acid groups at the 2- and 7-positions.

9,9-Dimethyl-9H-fluorene-2,7-diyl: Lacks the carboxylic acid group and ketone group.

Actividad Biológica

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is an organic compound belonging to the fluorene family, characterized by its unique structure that includes a carboxylic acid group at the 4-position, two methyl groups at the 2- and 7-positions, and a ketone group at the 9-position. This structure endows it with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O3. The presence of both ketone and carboxylic acid functional groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.

- π-π Stacking : The aromatic fluorene structure facilitates π-π stacking interactions with DNA bases or aromatic amino acids in proteins.

- Ionic Interactions : The acidic nature of the carboxyl group allows for ionic interactions with basic residues in proteins.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties . A study highlighted that modifications to the fluorene ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure showed significant apoptosis-inducing activity, with effective concentrations (EC50) in the low micromolar range against breast cancer (T47D) and colon cancer (HCT116) cell lines .

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against hepatitis C virus (HCV). Analogous compounds have demonstrated potent inhibitory effects on HCV replication, indicating that structural modifications can lead to enhanced antiviral activity. For example, certain derivatives exhibited EC50 values as low as 36 pM against HCV genotype 1b .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 9H-Fluorene-4-carboxylic acid | Lacks ketone group | Reduced reactivity |

| 9-Anthracenecarboxylic acid | Larger aromatic system | Different chemical properties |

| N-Aryl derivatives of 9-Oxo Fluorene | Enhanced apoptosis induction | Potent anticancer agents |

| This compound | Methyl groups increase steric hindrance | Significant anticancer and antiviral properties |

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of various fluorene derivatives on human cancer cell lines. The results demonstrated that modifications at the 7-position significantly improved anticancer activity compared to unmodified analogs .

- Antiviral Efficacy : In another investigation focusing on HCV, derivatives were tested for their ability to inhibit viral replication in vitro. The most effective compounds were those that retained both ketone and carboxylic functionalities while introducing additional methyl groups .

Propiedades

IUPAC Name |

2,7-dimethyl-9-oxofluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-8-3-4-10-11(5-8)15(17)12-6-9(2)7-13(14(10)12)16(18)19/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPRNYZONXAEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289278 | |

| Record name | 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500536-41-4 | |

| Record name | 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.